molecular formula C35H39N3O5 B11966913 Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11966913
M. Wt: 581.7 g/mol
InChI Key: KNHKUVKVPYVUCJ-UHFFFAOYSA-N
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Description

Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C35H39N3O5. This compound is notable for its unique structure, which includes a pyrazole ring, a pyridine ring, and multiple functional groups. It is used in various fields of scientific research due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps. The process typically starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include allyl bromide, isopentyl alcohol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives with comparable structures and functional groups. Examples include:

  • Diallyl 4-{3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Diallyl 4-{3-[4-(bromophenyl)-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

What sets Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is its unique combination of functional groups and its specific biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C35H39N3O5

Molecular Weight

581.7 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-dimethyl-4-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C35H39N3O5/c1-7-19-42-34(39)30-24(5)36-25(6)31(35(40)43-20-8-2)32(30)29-22-38(27-12-10-9-11-13-27)37-33(29)26-14-16-28(17-15-26)41-21-18-23(3)4/h7-17,22-23,32,36H,1-2,18-21H2,3-6H3

InChI Key

KNHKUVKVPYVUCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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